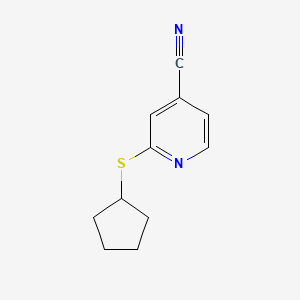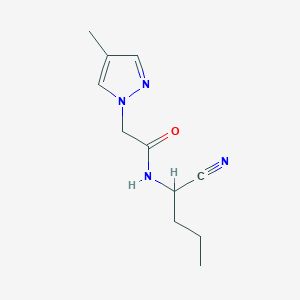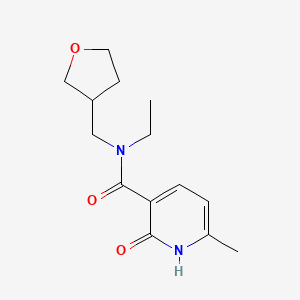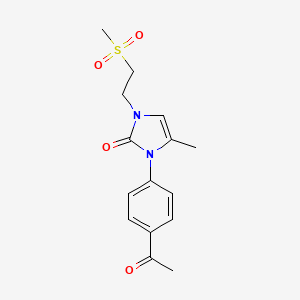
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide, also known as PSB-0739, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a selective antagonist of the sphingosine-1-phosphate (S1P) receptor subtype 2 (S1P2), which plays a crucial role in regulating various physiological processes, including immune cell trafficking, vascular development, and neuronal signaling.
作用机制
The S1P2 receptor is a G protein-coupled receptor that is expressed in various cell types, including immune cells, endothelial cells, and neurons. The activation of S1P2 receptor by its ligand, sphingosine-1-phosphate (S1P), has been shown to regulate various physiological processes, such as immune cell trafficking, vascular development, and neuronal signaling. The selective inhibition of S1P2 receptor by 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been shown to modulate these processes by blocking the downstream signaling pathways activated by S1P2 receptor.
Biochemical and Physiological Effects:
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been shown to modulate various physiological processes, including immune cell trafficking, angiogenesis, and neuronal signaling. The selective inhibition of S1P2 receptor by 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been shown to reduce the migration of immune cells, such as T cells and dendritic cells, to the sites of inflammation, which is critical in the pathogenesis of autoimmune disorders and cancer. 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has also been shown to inhibit the angiogenesis process, which is critical for the growth and metastasis of cancer cells. Additionally, 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been shown to modulate the neuronal signaling pathways, which are critical for the pathogenesis of neurological diseases.
实验室实验的优点和局限性
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has several advantages for laboratory experiments, including its high selectivity and potency for the S1P2 receptor, which allows for the precise modulation of the downstream signaling pathways activated by this receptor. However, 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has several limitations, including its low solubility in water, which may limit its use in in vivo experiments. Additionally, the potential off-target effects of 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide on other S1P receptor subtypes may complicate the interpretation of the experimental results.
未来方向
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has several potential future directions for research, including its potential therapeutic applications in various diseases, such as cancer, autoimmune disorders, and neurological diseases. Additionally, the development of more selective and potent S1P2 receptor antagonists may provide a more precise modulation of the downstream signaling pathways activated by this receptor. Furthermore, the identification of novel signaling pathways regulated by S1P2 receptor may provide new targets for the development of therapeutic interventions.
合成方法
The synthesis of 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 3-(1H-pyrazol-4-ylsulfonyl)aniline, which is then reacted with 4-bromopyridine to form the intermediate product, 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide. The final product is obtained by purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurological diseases. The selective inhibition of S1P2 receptor by 3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide has been shown to modulate various physiological processes, such as immune cell trafficking, angiogenesis, and neuronal signaling, which are critical in the pathogenesis of these diseases.
属性
IUPAC Name |
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-15(19-12-4-6-16-7-5-12)11-2-1-3-13(8-11)20-24(22,23)14-9-17-18-10-14/h1-10,20H,(H,17,18)(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKVSJXKEZMINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CNN=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-4-ylsulfonylamino)-N-pyridin-4-ylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)


![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)



![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)
